molecular formula C7H8BrNO2 B1519643 (5-Bromo-3-methoxypyridin-2-yl)methanol CAS No. 1087659-32-2

(5-Bromo-3-methoxypyridin-2-yl)methanol

Cat. No. B1519643
M. Wt: 218.05 g/mol
InChI Key: PMFAMDOUBXZRSN-UHFFFAOYSA-N
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Description

“(5-Bromo-3-methoxypyridin-2-yl)methanol” is a chemical compound with the empirical formula C7H8BrNO2 . It has a molecular weight of 218.05 and is typically in solid form . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The SMILES string for “(5-Bromo-3-methoxypyridin-2-yl)methanol” is COc1cc(Br)cnc1CO . This notation provides a way to represent the structure of the compound in a text format. The InChI key, another form of chemical structure representation, is PMFAMDOUBXZRSN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound “(5-Bromo-3-methoxypyridin-2-yl)methanol” has a molecular weight of 218.05 . It is typically in solid form . The predicted density is 1.595±0.06 g/cm3, and the predicted boiling point is 289.2±35.0 °C .

Scientific Research Applications

Catalysis and Surface Chemistry

The compound (5-Bromo-3-methoxypyridin-2-yl)methanol has relevance in the field of catalysis and surface chemistry. For instance, Wu et al. (2012) explored the use of methanol in studying surface sites of metal oxide catalysts. Their work on ceria nanocrystals revealed the formation of methoxy species on various surfaces, indicating the utility of methanol in probing catalyst surfaces (Wu et al., 2012).

Reaction Mechanism Studies

The study of reaction mechanisms also utilizes methanol derivatives. Bales et al. (2001) investigated the fragmentation of alkyl radicals, including methoxy derivatives, to understand the formation of olefin cation radicals. This research is significant for understanding complex organic reaction pathways (Bales et al., 2001).

Methanol Conversion Processes

Research by Barthos et al. (2007) focused on methanol conversion processes, particularly the aromatization of methanol over Mo2C/ZSM-5 catalysts. This study highlights the role of methanol in the formation of aromatic compounds, a key area in chemical synthesis (Barthos et al., 2007).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the methoxy group is often employed in compound modifications. Dua and Phillips (1992) discussed the transformation of a bromo derivative to a cyano derivative, emphasizing the role of methoxy groups in synthesizing biologically active compounds (Dua & Phillips, 1992).

Organic Synthesis

Methoxy derivatives are also crucial in organic synthesis. Pews (1990) described the hydrolysis of halopyrimidines to yield hydroxypyrimidines, demonstrating the importance of methoxy groups in synthesizing pyrimidine derivatives (Pews, 1990).

Marine Natural Products

In the study of marine natural products, Xu et al. (2003) isolated bromophenols from a marine alga, where methoxymethyl compounds played a role in understanding the structure and activity of these natural products (Xu et al., 2003).

Safety And Hazards

“(5-Bromo-3-methoxypyridin-2-yl)methanol” is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . The compound is also labeled with the GHS07 pictogram and the signal word "Warning" . It’s important to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

(5-bromo-3-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFAMDOUBXZRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670148
Record name (5-Bromo-3-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-3-methoxypyridin-2-yl)methanol

CAS RN

1087659-32-2
Record name (5-Bromo-3-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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